Benzoylacetone
Overview
Description
Benzoylacetone is an organic compound with the nominal formula C6H5C(O)CH2C(O)CH3 . It is a 1,3-dicarbonyl compound and is a precursor to many heterocycles, such as pyrazoles . It predominantly exists as the enol tautomer C6H5C(OH)=CHC(O)CH3 . Its conjugate base forms stable complexes with transition metals and lanthanides .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the one-step, decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA . Another method involves the crossed aldol condensation between benzaldehyde and acetone . A different approach involves the use of an electric mixer housed in four mouthfuls of reaction flasks of reflux exchanger and thermometer .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its IUPAC name 1-phenylbutane-1,3-dione . The InChI is 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . The molecular formula is C10H10O2 and the molecular weight is 162.18 g/mol .
Chemical Reactions Analysis
This compound, being a 1,3-dicarbonyl compound, is involved in various chemical reactions. It is a precursor to many heterocycles, such as pyrazoles . It has been studied for its role in the enolization process . It also plays a crucial role in the biosynthesis of the C6–C4 moiety of biologically active phenylbutanoids .
Physical and Chemical Properties Analysis
This compound has a molar mass of 162.188 g·mol−1 . It has a density of 1.0599 g/cm3 . The melting point is 56 °C (133 °F; 329 K) and the boiling point is 261.5 °C (502.7 °F; 534.6 K) .
Scientific Research Applications
Intramolecular Hydrogen Bond Analysis Benzoylacetone's intramolecular hydrogen bond has been extensively studied using high-level ab initio Hartree−Fock and density functional theory methods, revealing insights into the electronic nature of low-barrier hydrogen bonds, potentially influencing enzymatic reactions (Schiøtt et al., 1998).
Sol-Gel Fabrication of Nanocrystalline Films this compound serves as a chelating agent in the sol-gel technique for fabricating indium tin oxide (ITO) nanocrystalline films with localized surface plasmon resonance (LSPR) properties, beneficial for plasmonic electrochromism in near-infrared regions (Ren et al., 2018).
X-ray and Neutron Diffraction Studies Studies using X-ray and neutron diffraction have explored the charge density and molecular structure of this compound, contributing to the understanding of π-delocalization in keto−enol groups and resonance-assisted hydrogen bonding models (Madsen et al., 1998).
Fluorescence Enhancement Research The Eu-benzoylacetone-phenanthroline system exhibits strong fluorescence intensity, which is significantly enhanced by elements like La, Gd, Tb, Lu, and Y. This property is vital for applications in fluorescence-based detection and analysis (Jinghe et al., 1990).
Surfactant Studies and Micelle Formation this compound's keto-enol tautomerism has been utilized to determine critical micelle concentrations of various surfactants, providing valuable insights into surfactant chemistry and micellar systems (Shoji et al., 1976).
Tautomeric and Conformational Properties Gas-phase electron diffraction and quantum chemical studies on this compound have contributed to understanding its tautomeric and structural properties, particularly in enol conformers, influencing molecular stability and hydrogen bond strength (Belova et al., 2012).
Antibacterial Agent Synthesis this compound has been used in synthesizing 2-substituted-4-sulfamoylphenylazo-thiophene and/or thiazole derivatives, showing antibacterial activities and contributing to pharmaceutical research (Fadda et al., 2016).
Photometric Determination in Analytical Chemistry this compound's complexation with elements like vanadium has been leveraged in extractive separation and photometric determination methods, enhancing analytical techniques for metal ion detection (Chauhan & Kakkar, 1992).
Safety and Hazards
Benzoylacetone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists .
Future Directions
While the future directions for Benzoylacetone are not explicitly mentioned in the search results, its role as a precursor to many heterocycles and its involvement in various chemical reactions suggest potential areas of future research. Further studies could explore its potential applications in the synthesis of new compounds and its effects on biological systems.
Mechanism of Action
Target of Action
Benzoylacetone, also known as 1-phenylbutane-1,3-dione, is an organic compound with the nominal formula C6H5C(O)CH2C(O)CH3 . It is a 1,3-dicarbonyl compound and a precursor to many heterocycles, such as pyrazoles . The primary targets of this compound are transition metals and lanthanides, with which its conjugate base (pKa = 8.7) forms stable complexes .
Mode of Action
This compound predominantly exists as the enol tautomer C6H5C(OH)=CHC(O)CH3 . It interacts with its targets, the transition metals and lanthanides, by forming stable complexes . This interaction is facilitated by the conjugate base of this compound, which has a pKa value of 8.7
Biochemical Pathways
As a 1,3-dicarbonyl compound, it is a precursor to many heterocycles, such as pyrazoles . This suggests that it may play a role in the synthesis of these heterocycles and potentially influence related biochemical pathways.
Result of Action
Its ability to form stable complexes with transition metals and lanthanides suggests that it may influence processes involving these elements
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the conjugate base of this compound, which is crucial for its interaction with its targets Additionally, factors such as temperature and the presence of other chemicals can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Benzoylacetone, as a 1,3-dicarbonyl compound, plays a significant role in biochemical reactions. It is known to form stable complexes with transition metals and lanthanides
Cellular Effects
As a precursor to many heterocycles, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through its ability to form stable complexes with transition metals and lanthanides . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a precursor to many heterocycles . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.
Properties
IUPAC Name |
1-phenylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUKMMMRLOKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021803 | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | Benzoylacetone | |
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CAS No. |
93-91-4 | |
Record name | Benzoylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Butanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYL-1,3-BUTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3RUV8U115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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